molecular formula C22H26ClNO3 B11357687 N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11357687
M. Wt: 387.9 g/mol
InChI Key: MJTKHUHGDKVJRD-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, a dimethylphenoxy group, and an oxolan-2-ylmethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Preparation of 4-chlorobenzyl chloride: This can be achieved by chlorination of toluene using chlorine gas in the presence of a catalyst such as ferric chloride.

    Synthesis of 3,5-dimethylphenol: This involves the methylation of phenol using methyl iodide in the presence of a base like potassium carbonate.

    Formation of 3,5-dimethylphenoxyacetic acid: This is done by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base.

    Coupling reaction: The final step involves coupling the prepared intermediates with oxolan-2-ylmethylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)acetamide
  • 2-(3,5-dimethylphenoxy)acetic acid
  • N-(oxolan-2-ylmethyl)acetamide

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H26ClNO3/c1-16-10-17(2)12-21(11-16)27-15-22(25)24(14-20-4-3-9-26-20)13-18-5-7-19(23)8-6-18/h5-8,10-12,20H,3-4,9,13-15H2,1-2H3

InChI Key

MJTKHUHGDKVJRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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